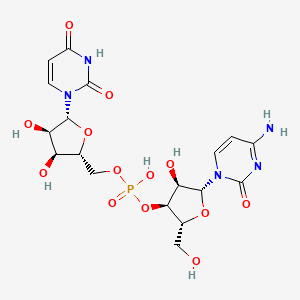
N~1~,N~2~-Dihexadecylethanebis(thioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dihexadecylethanebis(thioamide) is a synthetic organic compound characterized by the presence of two hexadecyl groups attached to an ethanebis(thioamide) core. This compound belongs to the class of thioamides, which are known for their versatile reactivity and applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dihexadecylethanebis(thioamide) typically involves the reaction of hexadecylamine with ethanebis(thioamide) under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the thionation process. The reaction is usually carried out in an organic solvent such as ethanol or ethylene glycol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N1,N~2~-Dihexadecylethanebis(thioamide) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Dihexadecylethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioamide groups under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dihexadecylethanebis(thioamide) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1,N~2~-Dihexadecylethanebis(thioamide) involves its interaction with molecular targets through its thioamide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound’s ability to mimic amide bonds allows it to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~2~-Didodecylethanebis(thioamide): Similar structure but with shorter alkyl chains.
N~1~,N~2~-Dimethylethanebis(thioamide): Contains methyl groups instead of hexadecyl groups.
Thiourea Derivatives: Compounds with similar thioamide functionality but different substituents.
Uniqueness
N~1~,N~2~-Dihexadecylethanebis(thioamide) is unique due to its long hexadecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic properties .
Eigenschaften
CAS-Nummer |
6343-36-8 |
|---|---|
Molekularformel |
C34H68N2S2 |
Molekulargewicht |
569.1 g/mol |
IUPAC-Name |
N,N'-dihexadecylethanedithioamide |
InChI |
InChI=1S/C34H68N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(37)34(38)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38) |
InChI-Schlüssel |
AGKRDQXALULJSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
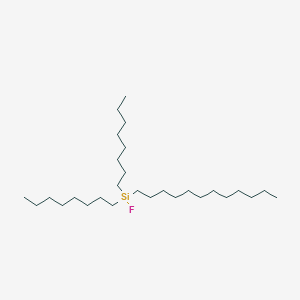
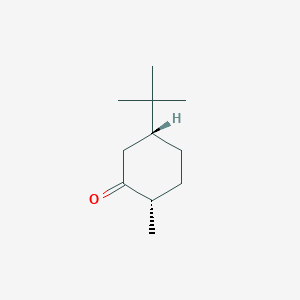
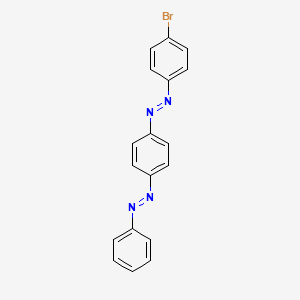
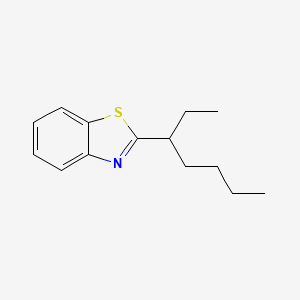
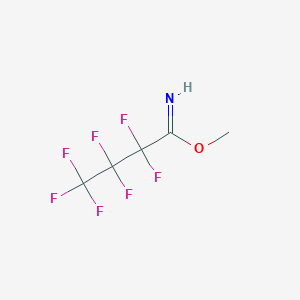
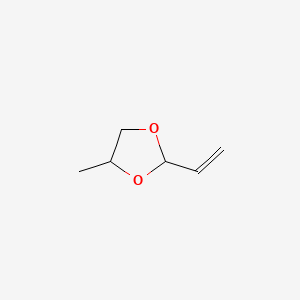

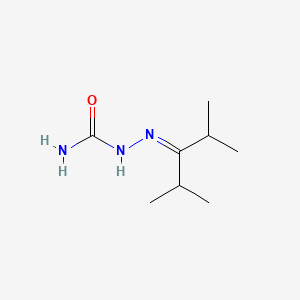
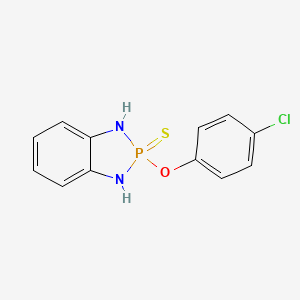
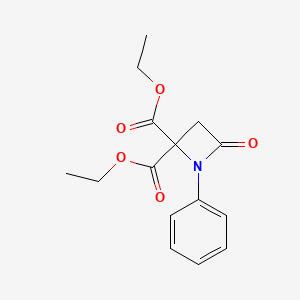
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
